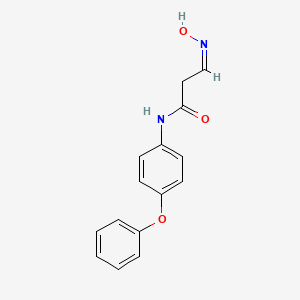

3-(hydroxyimino)-N-(4-phénoxyphényl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a hydroxyimino group and a phenoxyphenyl group attached to a propanamide backbone.

Applications De Recherche Scientifique

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 4-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with a suitable amide precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenoxy derivatives.

Mécanisme D'action

The mechanism of action of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different functional groups.

Hydroxyimino derivatives: Compounds with hydroxyimino groups attached to different backbones.

Uniqueness

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide is unique due to the combination of its hydroxyimino and phenoxyphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Activité Biologique

3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide, identified by its CAS number 241132-68-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyimino group attached to a propanamide backbone, with a phenoxyphenyl substituent. Its unique structure suggests potential interactions with various biological targets.

The biological activity of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide is primarily attributed to its ability to act as an inhibitor of certain enzymes, particularly those involved in histone deacetylation. Histone deacetylases (HDACs) play crucial roles in the regulation of gene expression, and their inhibition can lead to significant changes in cellular behavior, including apoptosis and differentiation in cancer cells .

Anticancer Properties

Research indicates that compounds similar to 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide exhibit potent anticancer activities. For instance, studies have shown that amidoxime derivatives can significantly increase levels of H3K4 methylation, which is associated with active transcription and tumor suppression .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | IC50 (nM) | Cell Line Tested | Effect on H3K4me2 Levels |

|---|---|---|---|

| 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide | <400 | Calu-6 (lung adenocarcinoma) | Significant increase |

| NVP-LAQ824 | <750 | HCT116 (colon carcinoma) | Moderate increase |

| Compound 16 | <400 | Various tumor cells | High increase |

The above table summarizes the inhibition potency of 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide compared to related compounds. The IC50 values indicate the concentration required to inhibit cellular growth by 50%, demonstrating the compound's potential efficacy.

Mechanistic Studies

In vitro studies have demonstrated that treatment with 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide leads to significant alterations in gene expression profiles. Specifically, it has been shown to upregulate genes associated with apoptosis and downregulate those linked to proliferation in various cancer cell lines .

Study on Lung Adenocarcinoma

In a study focused on lung adenocarcinoma (Calu-6 cell line), treatment with 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide resulted in a notable increase in H3K4me2 levels at both 24 and 48 hours post-treatment. This suggests that the compound not only inhibits HDAC activity but also promotes transcriptional activation of tumor suppressor genes .

Study on Colon Cancer Xenografts

In another study involving xenograft models using HCT116 colon cancer cells, compounds structurally related to 3-(hydroxyimino)-N-(4-phenoxyphenyl)propanamide demonstrated significant dose-dependent tumor reduction. One particular analog showed a maximum tolerated dose (MTD) greater than 100 mg/kg, indicating a favorable safety profile alongside its therapeutic efficacy .

Propriétés

IUPAC Name |

(3Z)-3-hydroxyimino-N-(4-phenoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(10-11-16-19)17-12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9,11,19H,10H2,(H,17,18)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQDJUFJDDWQLR-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C/C=N\O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.